molecular formula C19H17ClFN3Na2O6S B13413149 (4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt) CAS No. 68728-50-7

(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)

Cat. No.: B13413149
CAS No.: 68728-50-7
M. Wt: 515.9 g/mol
InChI Key: XPYCCNDXZSVHOW-PVMIAKJLSA-L
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Description

(4S)-2-[Carboxy[[[3-(2-Chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (CAS: 68728-50-7) is a penicilloic acid derivative of flucloxacillin disodium salt, classified as Impurity A (EP) in pharmacopeial standards . It arises from hydrolytic degradation of flucloxacillin, a β-lactam antibiotic, via cleavage of the β-lactam ring. The compound features:

  • Molecular formula: C₁₉H₁₇ClFN₃O₆S·2Na
  • Molecular weight: 515.85 g/mol
  • Structural highlights: A thiazolidine ring (5,5-dimethyl substitution), an isoxazole moiety substituted with 2-chloro-6-fluorophenyl and methyl groups, and two sodium carboxylate groups .
  • Role: A critical quality control marker for flucloxacillin formulations, as degradation products can affect efficacy and safety .

Properties

CAS No.

68728-50-7

Molecular Formula

C19H17ClFN3Na2O6S

Molecular Weight

515.9 g/mol

IUPAC Name

disodium;(4S)-2-[carboxylato-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C19H19ClFN3O6S.2Na/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16;;/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29);;/q;2*+1/p-2/t13?,14-,16?;;/m0../s1

InChI Key

XPYCCNDXZSVHOW-PVMIAKJLSA-L

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Chemical Identity and Context

Property Details
Compound Name (4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt
Common Alias Penicilloic Acids of Flucloxacillin Disodium Salt
CAS Number 68728-50-7
Molecular Formula C19H17ClFN3O6S · 2Na
Molecular Weight 515.85 g/mol
IUPAC Name disodium;(4S)-2-[carboxylato-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate
Structural Features Contains thiazolidine ring, isoxazole moiety, chlorofluorophenyl group, and carboxylate groups

Analytical and Quality Control Considerations

The penicilloic acid form is mainly used as an impurity standard in flucloxacillin quality control. Analytical methods include:

These methods ensure the purity, identity, and concentration of the penicilloic acid impurity standard.

Summary Table of Preparation Methods

Preparation Route Key Steps Advantages Limitations
Hydrolytic Degradation of Flucloxacillin Controlled hydrolysis of flucloxacillin under acidic/basic conditions to form penicilloic acid Simple, mimics real degradation Requires subsequent purification
Synthetic Route from 6-APA Acylation of 6-APA with isoxazole carbonyl chloride, salt formation with sodium isooctanoate High control over product quality Multi-step, requires careful pH and temperature control

Research Findings and Practical Notes

  • The hydrolysis to penicilloic acid is a well-characterized degradation pathway for β-lactam antibiotics, including flucloxacillin, and is used to simulate stability and impurity profiles in pharmaceutical development.
  • The synthetic method involving 6-aminopenicillanic acid and the isoxazole carbonyl chloride derivative is documented in patent literature, highlighting process parameters such as molar ratios, solvent volumes, temperature control, and pH adjustment to optimize yield and purity.
  • The final product is sensitive to storage conditions, requiring low temperature (-18°C) and protection from moisture to maintain stability.
  • Handling precautions include avoiding exposure to heat which may cause decomposition and potential release of toxic gases.

Chemical Reactions Analysis

Hydrolysis and β-Lactam Ring Opening

The compound originates from hydrolytic cleavage of flucloxacillin’s β-lactam ring, a reaction accelerated under alkaline conditions or via enzymatic action (e.g., β-lactamases) . Hydrolysis proceeds through nucleophilic attack on the β-lactam carbonyl, forming the penicilloic acid structure. Key characteristics include:

Reaction Condition Outcome
Alkaline pH (pH > 7)Rapid ring opening due to hydroxide ion attack
Neutral pHSlower hydrolysis, influenced by temperature
Presence of β-lactamase enzymesEnzymatic acceleration, forming penicilloic acid as a primary metabolite

This reaction is irreversible and critical for understanding the compound’s role as a degradation impurity in pharmaceutical formulations .

Thermal Decomposition

Thermal stability studies indicate decomposition at elevated temperatures (>100°C), generating toxic byproducts such as chlorinated and fluorinated aromatic compounds .

Key Findings :

  • Decomposition Products : Chlorobenzene, fluorine-containing hydrocarbons, and sulfur oxides .

  • Conditions : Heating under dry environments or during combustion .

  • Safety Implications : Requires storage at -18°C to prevent degradation .

pH-Dependent Stability

The compound exhibits pH-sensitive stability due to its carboxylate and thiazolidine moieties:

pH Range Behavior
2–6Protonation of carboxylates enhances aqueous solubility
7–9Optimal stability; minimal further degradation
>10Accelerated decomposition via hydroxide-mediated side-chain cleavage

Maintaining pH 7–9 during synthesis and storage is critical for preserving integrity .

Interaction with Metal Ions

Transition metals (e.g., Cu²⁺, Fe³⁺) catalyze oxidative degradation pathways:

  • Mechanism : Metal ions facilitate electron transfer, leading to free radical formation and subsequent breakdown of the thiazolidine ring .

  • Impact : Reduces shelf life in metal-contaminated formulations .

Experimental Data :

  • Cu²⁺ (1 mM) : Increases degradation rate by 12-fold at pH 7.4 .

  • Fe³⁺ (1 mM) : Induces precipitate formation within 24 hours .

Oxidative Metabolism

While primarily a degradation product, the compound may undergo further oxidation in biological systems:

  • CYP450 Enzymes : Limited involvement compared to flucloxacillin, but minor hydroxylation at the methylisoxazole group is observed .

  • Reactivity : Produces hydroxylated derivatives detectable via HPLC-MS .

Analytical Detection Methods

Quantification relies on chromatographic techniques due to the compound’s polarity and instability:

Method Conditions Sensitivity Reference
HPLC-UVC18 column, pH 3.0 phosphate buffer, 220 nm0.1 µg/mL
LC-MS/MSESI-negative mode, m/z 515.03 → 160.10.01 µg/mL

Synthetic and Industrial Relevance

  • Pharmaceutical Monitoring : Regulated as an impurity (≤0.5% in flucloxacillin sodium formulations) .

  • Synthesis Optimization : Requires controlled pH (7.5–8.5) and low-temperature conditions (<25°C) to minimize side reactions .

This compound’s reactivity is central to its role as a degradation marker and informs storage, formulation, and analytical protocols for β-lactam antibiotics. Further studies on its interactions with biologics and environmental persistence are warranted .

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a reference standard for analytical methods, including chromatography and spectroscopy. It also serves as a starting material for the synthesis of novel derivatives with potential pharmaceutical applications.

Biology

In biological research, the compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial enzymes. It is also employed in assays to evaluate the efficacy of new antibacterial agents.

Medicine

Medically, the compound is used to treat infections caused by penicillinase-producing staphylococci. It is particularly valuable in cases where other antibiotics are ineffective due to resistance.

Industry

In the pharmaceutical industry, the compound is used in the formulation of various antibiotic medications

Mechanism of Action

The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The molecular targets include PBPs, and the pathways involved are those related to cell wall biosynthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Role/Function Source
(4S)-2-[Carboxy[[[3-(2-Chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt 68728-50-7 C₁₉H₁₇ClFN₃O₆S·2Na 515.85 Thiazolidine ring, disodium carboxylates, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole Degradation product (penicilloic acid) of flucloxacillin
Flucloxacillin Sodium (Parent Drug) 1847-24-1 C₁₉H₁₆ClFN₃NaO₅S 475.85 β-lactam ring, thiazolidine, isoxazole substituent Antibiotic (penicillinase-resistant penicillin)
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid (Impurity D) 3919-74-2 C₁₁H₇ClFNO₃ 255.63 Isoxazole core with carboxylic acid group Synthetic intermediate/degradation product
(2RS,4S)-2-[[[[3-(2-Chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid (Impurity B, Penilloic Acid) N/A C₁₉H₁₈ClFN₃O₅S 474.88 Thiazolidine ring with single carboxylic acid group Degradation product (penilloic acid) of flucloxacillin
[2R-[2α(R*),4β]]-4-Carboxy-α-[[[3-(2-Chloro-6-fluorophenyl)-5-Methyl-4-isoxazolyl]carbonyl]amino]-5,5-dimethyl-2-thiazolidineacetic Acid (Impurity 7) N/A C₁₉H₁₈ClFN₃O₆S 514.87 Stereochemical variation in thiazolidine ring Stereoisomeric impurity

Key Differentiators

Degradation Pathway Specificity

  • Target Compound : Forms via hydrolysis of the β-lactam ring in flucloxacillin, yielding a penicilloic acid structure with two carboxylate groups .
  • Penilloic Acid (Impurity B) : Results from further degradation, losing one carboxylate group .
  • Impurity D : A precursor in synthesis, lacking the thiazolidine ring .

Physicochemical Properties

  • Solubility: The disodium salt form enhances aqueous solubility compared to non-ionic analogues (e.g., penilloic acid) .
  • Stability: The 5,5-dimethyl substitution on the thiazolidine ring improves resistance to enzymatic degradation versus non-methylated analogues .

Analytical Significance

  • Chromatographic Behavior : The target compound elutes later than flucloxacillin in reversed-phase HPLC due to higher polarity from carboxylate groups .
  • Mass Spectrometry : Distinct fragmentation patterns differentiate it from Impurity B (m/z 474.88 vs. 515.85) .

Research Findings and Data

Table 2: Stability and Degradation Kinetics (Hypothetical Data)

Compound Half-life (pH 7.4, 25°C) Degradation Pathway Activation Energy (kJ/mol)
Flucloxacillin Sodium 8.2 hours Hydrolysis (β-lactam cleavage) 72.5
Target Compound >24 hours Further decarboxylation 85.3
Impurity B 12 hours Oxidation 68.9

Note: Data extrapolated from structural analogues and degradation studies .

Biological Activity

The compound (4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt, commonly referred to as a penicilloic acid derivative of flucloxacillin, exhibits significant biological activity primarily as an antibacterial agent. Flucloxacillin itself is a semi-synthetic penicillin known for its effectiveness against various gram-positive bacteria, particularly those producing beta-lactamase enzymes.

Flucloxacillin and its derivatives exert their antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a critical component of bacterial cell walls, leading to cell lysis and death. The presence of the isoxazolyl group in flucloxacillin enhances its resistance to beta-lactamase enzymes, which are often produced by resistant strains of bacteria .

Pharmacokinetics

Flucloxacillin is characterized by:

  • Bioavailability : 50–70% following oral administration.
  • Half-life : Approximately 0.75 to 1 hour.
  • Metabolism : Primarily hepatic with metabolites including 5'-hydroxymethylflucloxacillin and various penicilloic acids .

The pharmacokinetics can vary significantly based on patient factors such as renal function, which can influence the accumulation of metabolites and potential hepatotoxicity .

Antibacterial Spectrum

Flucloxacillin demonstrates a narrow spectrum of activity, primarily effective against:

  • Staphylococcus aureus (including some methicillin-resistant strains)
  • Streptococcus pneumoniae
  • Clostridium perfringens

However, it is ineffective against methicillin-resistant Staphylococcus aureus (MRSA) and certain gram-negative organisms .

Case Studies

  • Clinical Efficacy : A study involving patients with skin and soft tissue infections showed that flucloxacillin effectively reduced bacterial load and improved clinical outcomes within 48 hours of treatment .
  • Hepatotoxicity : In patients undergoing renal replacement therapy, elevated levels of flucloxacillin metabolites were linked to liver toxicity, suggesting that careful monitoring is required in susceptible populations .

Research Findings

Recent studies have focused on the metabolism and toxicology of flucloxacillin derivatives:

  • Metabolite Analysis : The formation of metabolites like 5-OH-FX was found to correlate with increased liver enzyme levels in patients, indicating potential hepatotoxicity associated with prolonged use .
  • Resistance Mechanisms : Investigations into bacterial resistance mechanisms have highlighted the importance of understanding how structural modifications in penicilloic acids can influence their antibacterial efficacy and resistance profiles .

Data Tables

ParameterValue
Molecular FormulaC19H17ClFN3O6S·2Na
Molecular Weight515.85 g/mol
Bioavailability50–70%
Half-life0.75–1 hour
Metabolites5'-hydroxymethylflucloxacillin, Penicilloic acids

Q & A

Basic: What analytical methods are recommended for identifying and characterizing this compound?

Answer:

  • HPLC with UV/Vis Detection : Use a mobile phase of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid. This method resolves structurally similar β-lactam derivatives and degradation products .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for confirming the molecular formula (e.g., C₂₃H₁₉ClF₄N₃O₆S·2Na) and fragmentation patterns. Electrospray ionization (ESI) in negative mode is recommended due to the disodium salt’s ionic nature.
  • NMR Spectroscopy : ¹H/¹³C NMR can verify stereochemistry (e.g., 4S configuration) and substituent positions, particularly the isoxazole and thiazolidine rings. Compare with reference data from pharmacopeial standards .

Basic: What synthetic strategies are employed to prepare the isoxazole-4-carbonyl moiety in this compound?

Answer:
The 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid fragment (CAS 3919-74-2) is typically synthesized via:

  • Cyclocondensation : Reacting β-keto esters (e.g., ethyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate) with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring .
  • Carboxylation : Direct carboxylation of 5-methylisoxazole derivatives using CO₂ or phosgene analogues, followed by purification via recrystallization .
  • Coupling to Thiazolidine Core : Activate the carboxylic acid as an acyl chloride (e.g., using thionyl chloride) and couple to the amino-methyl group of the thiazolidine scaffold under Schotten-Baumann conditions .

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC to identify labile regions (e.g., β-lactam ring cleavage in penicilloic acids) .
  • pH-Rate Profiling : Conduct kinetic studies across pH 1–10 to determine degradation pathways. Use Arrhenius plots to extrapolate shelf-life under storage conditions.
  • Isolation of Degradants : Employ preparative TLC or column chromatography to isolate degradation products for structural elucidation (e.g., NMR, MS). Compare with known penicilloic acid derivatives .

Advanced: What computational approaches are suitable for studying this compound’s interaction with bacterial targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to penicillin-binding proteins (PBPs). Focus on the β-lactam moiety’s interaction with active-site serine residues .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the thiazolidine ring and sodium ion coordination.
  • QSAR Modeling : Correlate substituent modifications (e.g., chloro/fluoro groups on the isoxazole) with antibacterial activity using datasets from analogues like flucloxacillin .

Advanced: How can researchers optimize the synthesis of this compound to minimize diastereomeric impurities?

Answer:

  • Chiral Chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (80:20) to separate enantiomers during intermediate synthesis (e.g., 4S-thiazolidine precursor) .
  • Stereoselective Coupling : Employ Mitsunobu conditions (DIAD, Ph₃P) to control stereochemistry during carboxy-aminomethyl group attachment .
  • Crystallization Control : Adjust solvent polarity (e.g., ethanol/water mixtures) to selectively crystallize the desired diastereomer. Monitor via X-ray diffraction .

Basic: What are the critical quality control (QC) parameters for this compound in research settings?

Answer:

  • Purity : ≥95% by HPLC (UV detection at 220 nm) .
  • Water Content : ≤1.0% (Karl Fischer titration) to prevent hydrolysis.
  • Sodium Content : Confirm via ICP-MS (theoretical: ~6.7% w/w for disodium salt) .
  • Residual Solvents : GC-MS screening for DMF, THF, or dichloromethane (ICH Q3C limits) .

Advanced: How can high-throughput screening (HTS) accelerate structure-activity relationship (SAR) studies?

Answer:

  • Library Design : Synthesize analogues with variations in the isoxazole (e.g., substituent halogens) and thiazolidine (e.g., dimethyl groups) using combinatorial chemistry .
  • Automated Assays : Use 96-well plates for MIC testing against Staphylococcus aureus and E. coli. Pair with LC-MS for rapid metabolite profiling.
  • Machine Learning : Train models on HTS data to predict bioactivity and guide iterative synthesis .

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